![molecular formula C24H18O5 B3478009 methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3478009.png)
methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate
Overview
Description
Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a chemical compound that belongs to the class of chromones. It is also known as Xanthone methyl ether and is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is not fully understood. However, it is believed to act by binding to specific receptors in the body, thereby modulating various cellular signaling pathways. It has also been found to inhibit the activity of certain enzymes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in the body. It also exhibits antioxidant properties, which protect cells from oxidative damage. Additionally, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate in lab experiments is its fluorescent properties. This makes it an ideal probe for studying protein-DNA interactions and other cellular processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate in scientific research. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its use as a fluorescent probe for studying cellular processes. New methods and techniques for using this compound in imaging studies are currently being developed.
Conclusion:
Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a unique chemical compound that has many potential applications in scientific research. Its fluorescent properties make it an ideal probe for studying cellular processes, while its anti-inflammatory and antioxidant effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biology.
Scientific Research Applications
Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the binding interactions of proteins and DNA. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
methyl 4-[(4-oxo-3-phenylchromen-7-yl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)14-28-19-11-12-20-22(13-19)29-15-21(23(20)25)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLFGCIXEPBQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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